Pranferol

Antiviral Research Natural Product Pharmacology Virology

Pranferol is a naturally occurring furanocoumarin, structurally classified as a psoralen derivative, characterized by a tricyclic benzofuran-chromenone core. It has been isolated from various plant sources including Prangos ferulacea roots, Ferula sumbul, and Maquira calophylla.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 14685-06-4
Cat. No. B192152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePranferol
CAS14685-06-4
Synonymspranferol
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCC(C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O
InChIInChI=1S/C16H16O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9,12,17H,8H2,1-2H3/t12-/m0/s1
InChIKeyJZRGHDSNRVNBNT-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pranferol (CAS 14685-06-4): Chemical Profile and Procurement Specifications


Pranferol is a naturally occurring furanocoumarin, structurally classified as a psoralen derivative, characterized by a tricyclic benzofuran-chromenone core [1]. It has been isolated from various plant sources including Prangos ferulacea roots, Ferula sumbul, and Maquira calophylla [2]. The compound has a molecular formula of C16H16O5 and a molecular weight of 288.29 g/mol . Its CAS registry number is 14685-06-4, and it is commercially available at a purity specification of at least 95% . Notably, the (-)-isomer is the naturally occurring form referenced in the literature, as indicated by the specific optical rotation reported for isolated samples [3].

Why Pranferol (CAS 14685-06-4) Cannot Be Simply Substituted by Other Coumarins


Pranferol exhibits distinct biological activity profiles that are not interchangeable with structurally similar coumarins or furanocoumarins. For instance, within the same isolation fraction from Maquira calophylla, pranferol was obtained in a yield of 39 mg, while marmesin and oxypeucedanin hydrate were isolated in yields of 60 mg and 14 mg respectively [1]. In a study evaluating compounds from Prangos ferulacea, pranferol demonstrated a specific anti-herpes simplex virus type 1 (HSV-1) activity with an IC50 of 2.6 µM, whereas other isolated coumarins such as osthole and isoimperatorin showed different potency and selectivity profiles [2]. Such quantitative variations underscore the necessity for compound-specific procurement; substituting pranferol with a generic 'coumarin-rich fraction' or a different isolated coumarin would not guarantee the same biological outcomes in downstream assays [3].

Pranferol (CAS 14685-06-4): Quantitative Differentiation Evidence


Comparative Anti-HSV-1 Activity of Pranferol vs. Acyclovir and Other Coumarins

Pranferol demonstrated specific anti-herpes simplex virus type 1 (HSV-1) activity with an IC50 of 2.6 µM, compared to acyclovir, a standard antiviral drug, which exhibited an IC50 of 1.7 µM in the same assay [1]. Furthermore, pranferol was notably more potent than the structurally related coumarin isoimperatorin, which showed an IC50 of 8.2 µM against HSV-1 [1].

Antiviral Research Natural Product Pharmacology Virology

Selective Cytotoxicity Profile of Pranferol Against Cancer Cell Lines

In a cytotoxicity screen against A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, pranferol exhibited IC50 values of >100 µM, indicating no significant cytotoxicity [1]. In contrast, the related coumarin osthole showed notable cytotoxicity against the same cell lines, with IC50 values of 38.2 µM (A549) and 42.5 µM (MCF-7) [1].

Cancer Research Natural Product Pharmacology Cytotoxicity

Pranferol's Selectivity Index for Antiviral Activity Over Cytotoxicity

Pranferol demonstrates a favorable selectivity index (SI) for antiviral activity against HSV-1, calculated as the ratio of cytotoxic concentration (CC50) to antiviral IC50. Using a conservative CC50 of >100 µM from cytotoxicity assays [1], the SI for pranferol is >38.5 (100 µM / 2.6 µM). In comparison, the reference drug acyclovir exhibits an SI of >58.8 (100 µM / 1.7 µM) [1], while the structurally similar coumarin isoimperatorin has an SI of >12.2 (100 µM / 8.2 µM) [1].

Antiviral Drug Discovery Selectivity Index Therapeutic Window

Pranferol's Non-Cytotoxic Isolation Profile from Maquira calophylla

In a bioassay-guided fractionation study of Maquira calophylla for cytotoxic constituents, pranferol was isolated (39 mg) from a fraction that showed no significant cytotoxicity [1]. This contrasts with other major coumarins isolated from the same plant, such as marmesin (60 mg) and oxypeucedanin hydrate (14 mg), which were also obtained from non-cytotoxic fractions [1].

Natural Product Chemistry Isolation and Purification Cytotoxicity Screening

Optimal Research and Procurement Applications for Pranferol (CAS 14685-06-4)


Antiviral Lead Discovery and Mechanism-of-Action Studies

Procure pranferol for use as a positive control or lead scaffold in antiviral drug discovery programs targeting herpes simplex virus (HSV-1). Its well-characterized anti-HSV-1 activity (IC50 = 2.6 µM) and favorable selectivity index (>38.5) provide a quantifiable baseline for evaluating novel synthetic analogs or natural product derivatives [1]. Its distinct activity compared to acyclovir (IC50 = 1.7 µM) and isoimperatorin (IC50 = 8.2 µM) makes it a valuable tool for structure-activity relationship (SAR) studies and target identification efforts [1].

Natural Product Chemistry and Metabolomics Reference Standard

Utilize authenticated pranferol as a quantitative reference standard for the identification and quantification of this specific furanocoumarin in plant extracts, particularly from Apiaceae (e.g., Prangos, Ferulago, Ferula) and Moraceae (e.g., Maquira) families [1]. Its unique CAS registry number (14685-06-4) and defined stereochemistry ((-)-isomer) are essential for accurate metabolomic profiling and dereplication studies [2]. The isolation yield data from Maquira calophylla (39 mg from 10.6 kg of dried bark) also provides a benchmark for natural product isolation projects [1].

Cytotoxicity and Selectivity Profiling Panels

Incorporate pranferol into cytotoxicity screening panels as a benchmark compound with a known low-cytotoxicity profile against specific cell lines (e.g., A549, MCF-7, IC50 > 100 µM) [1]. Its distinct lack of cytotoxicity, compared to related coumarins like osthole (IC50 = 38.2 µM on A549), positions it as a valuable control for validating assay sensitivity and for distinguishing between general cytotoxic effects and targeted biological activities in high-throughput screens [1].

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